molecular formula C7H6Cl2N2 B1425983 2,4-Dichloro-5-cyclopropylpyrimidine CAS No. 1190379-86-2

2,4-Dichloro-5-cyclopropylpyrimidine

Cat. No.: B1425983
CAS No.: 1190379-86-2
M. Wt: 189.04 g/mol
InChI Key: KKSKKVUKDFJQMS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-cyclopropylpyrimidine is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclopropyl group at position 5. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

2,4-Dichloro-5-cyclopropylpyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The key mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The biochemical pathways affected by pyrimidines are primarily those involved in inflammation. The compound’s interaction with its targets leads to the suppression of key inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can reduce inflammation at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s stability and, potentially, its efficacy.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-cyclopropylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to alterations in the metabolism of other compounds that are substrates of this enzyme.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like CYP1A2 can lead to changes in the metabolic activity of cells, potentially impacting cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, as a CYP1A2 inhibitor, it can prevent the enzyme from metabolizing its substrates, thereby altering the metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and its purity can affect its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. It is essential to determine the threshold levels to avoid toxicity and ensure the compound’s efficacy in research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s inhibition of CYP1A2 can lead to changes in the levels of metabolites and affect the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as tetrahydrofuran (THF), and using a base like sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-cyclopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a substituted pyrimidine derivative .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSKKVUKDFJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190379-86-2
Record name 2,4-dichloro-5-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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